Folitixorin calcium, (6S)-
CAS No.: 815587-59-8
Cat. No.: VC0528320
Molecular Formula: C20H21CaN7O6
Molecular Weight: 495.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 815587-59-8 |
|---|---|
| Molecular Formula | C20H21CaN7O6 |
| Molecular Weight | 495.5 g/mol |
| IUPAC Name | calcium;(2S)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate |
| Standard InChI | InChI=1S/C20H23N7O6.Ca/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31);/q;+2/p-2/t12-,13-;/m0./s1 |
| Standard InChI Key | AKUPTUNGFOADRT-QNTKWALQSA-L |
| Isomeric SMILES | C1[C@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
| SMILES | O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(N2CN3C4=C(N=C(N)NC4=O)NC[C@@]3([H])C2)C=C1)=O.[Ca+2] |
| Canonical SMILES | C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Folitixorin calcium, (6S)- is a calcium salt form of the biologically active compound folitixorin. It belongs to the folate family and has specific stereochemistry at the 6-position, denoted by the (6S)- designation, which is crucial for its biological activity.
Molecular Characteristics
The compound possesses a complex heterocyclic structure with defined stereochemistry. Its pteridine ring system forms the core structure, with specific functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C20H21CaN7O6 |
| Molecular Weight | 495.502 g/mol |
| CAS Number | 815587-59-8 |
| Stereochemistry | Absolute |
| Defined Stereocenters | 2 of 2 |
| Charge | 0 |
| SMILES | [Ca++].NC1=NC(=O)C2=C(NC[C@H]3CN(CN23)C4=CC=C(C=C4)C(=O)NC@@HC([O-])=O)N1 |
| InChIKey | AKUPTUNGFOADRT-QNTKWALQSA-L |
Table 1: Physicochemical properties of Folitixorin calcium, (6S)-
Structural Characteristics
The compound features a pteridine ring system fused with an imidazole moiety, creating a complex heterocyclic structure. The calcium ion forms a salt with the carboxylate groups of the molecule. Its full chemical name is calcium;(2S)-2-[[4-[(6aS)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioate . This precise stereochemistry is critical for its biological functions, particularly its interactions with target enzymes.
Biochemical Role and Mechanism of Action
Folitixorin calcium, (6S)- plays significant roles in several crucial biochemical pathways, particularly those involving one-carbon metabolism and DNA synthesis.
Enzymatic Interactions
The compound serves as a substrate for the enzyme methylenetetrahydrofolate reductase, which catalyzes its conversion to 5-methyltetrahydrofolate . This reaction is a pivotal step in folate metabolism and has implications for homocysteine metabolism, methionine synthesis, and ultimately DNA methylation patterns.
Role in DNA Synthesis
One of the primary functions of Folitixorin calcium, (6S)- is its role as a cofactor for thymidylate synthase, an enzyme essential for DNA synthesis. This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical nucleotide required for DNA replication and repair. The compound facilitates this conversion, making it indispensable for cellular proliferation and genetic material maintenance.
Mechanism in Cancer Therapy
In cancer treatment, particularly when used alongside 5-fluorouracil (5-FU), Folitixorin calcium, (6S)- enhances cytotoxic effects through a specific mechanism. It forms a ternary complex with thymidylate synthase and 5-FU metabolites, effectively inhibiting the enzyme's activity. This disruption in DNA synthesis selectively affects rapidly dividing cells, such as cancer cells, leading to their death through mechanisms involving cell cycle arrest and apoptosis.
Medical Applications
The unique biochemical properties of Folitixorin calcium, (6S)- have positioned it as a valuable agent in several medical applications, primarily in oncology.
Oncological Applications
Folitixorin calcium, (6S)- has demonstrated considerable potential in cancer treatment regimens, particularly for colorectal and pancreatic cancers.
Metastatic Colorectal Cancer
Clinical trials have shown promising results when Folitixorin calcium, (6S)- is combined with 5-fluorouracil in treating metastatic colorectal cancer. The combination therapy has demonstrated improved patient outcomes compared to conventional treatments alone. The synergistic effect between these compounds enhances the cytotoxic impact on cancer cells while potentially reducing the required dosage of chemotherapeutic agents, which may decrease associated side effects.
Advanced Pancreatic Cancer
The compound has received orphan drug status for pancreatic cancer treatment in both the United States and European Union, highlighting its potential significance in addressing this particularly aggressive form of cancer. Phase II clinical trials have explored its efficacy as part of combination therapy regimens for advanced pancreatic cancer. These studies aim to determine optimal dosing strategies and evaluate long-term outcomes in patient populations with limited treatment options.
Clinical Data and Research Findings
Research involving Folitixorin calcium, (6S)- has produced significant findings regarding its efficacy and applications. Studies have demonstrated its ability to enhance the effects of standard chemotherapy agents, potentially increasing treatment effectiveness while minimizing toxicity.
| Cancer Type | Trial Phase | Combination Therapy | Key Outcomes |
|---|---|---|---|
| Colorectal Cancer | III | With 5-fluorouracil | Improved response rates and survival metrics |
| Pancreatic Cancer | II | With standard chemotherapy regimens | Demonstrated potential efficacy, granted orphan drug status |
| Other Solid Tumors | I/II | Various combinations | Preliminary safety and dosing data established |
Pharmacological Properties
Understanding the pharmacological profile of Folitixorin calcium, (6S)- is essential for its clinical application and optimization of therapeutic protocols.
Pharmacokinetics
The compound exhibits specific absorption, distribution, metabolism, and excretion patterns that influence its bioavailability and efficacy. As a calcium salt, it demonstrates improved stability compared to some other folate derivatives, which contributes to its pharmaceutical utility. The specific stereochemistry at the 6-position affects its interactions with target enzymes and receptors, creating a distinct pharmacological profile.
Comparison with Other Isomers
Folitixorin exists in different stereoisomeric forms, with the (6S)- and (6R)- isomers being the most significant from a pharmacological perspective.
Stereochemical Comparison
The stereochemistry at the 6-position significantly influences the biological activity of the compound. The (6S)- isomer demonstrates specific binding characteristics with target enzymes that differ from those of the (6R)- isomer . These differences in molecular recognition translate to variations in biological activity and therapeutic potential.
| Property | (6S)- Isomer | (6R)- Isomer |
|---|---|---|
| CAS Number | 815587-59-8 | 1148151-21-6 |
| Enzymatic Affinity | Higher affinity for specific target enzymes | Different enzyme interaction profile |
| Clinical Applications | Primary focus on colorectal and pancreatic cancers | May have distinct therapeutic applications |
| Research Status | More extensively studied in clinical settings | Emerging area of investigation |
Table 3: Comparative analysis of Folitixorin calcium isomers
Therapeutic Implications of Isomeric Differences
The distinct properties of these isomers have important implications for therapeutic applications. The (6S)- isomer's specific interaction with methylenetetrahydrofolate reductase and thymidylate synthase makes it particularly valuable in cancer treatment protocols. Research continues to elucidate the full spectrum of differences between these isomers and their respective clinical potentials.
Current Research and Future Directions
Research on Folitixorin calcium, (6S)- continues to evolve, with investigations exploring new applications and optimization of existing protocols.
Emerging Applications
Beyond its established role in colorectal and pancreatic cancer treatment, researchers are investigating the potential utility of Folitixorin calcium, (6S)- in other oncological contexts. Studies exploring its application in hematological malignancies, including acute myeloid leukemia, represent an expanding frontier in its clinical development. Additionally, its role in modulating folate metabolism suggests potential applications in conditions characterized by disruptions in one-carbon metabolism.
Optimization of Therapeutic Protocols
Ongoing research focuses on determining optimal dosing strategies, combination regimens, and patient selection criteria to maximize therapeutic outcomes. The development of predictive biomarkers for treatment response represents a particularly promising area of investigation, potentially enabling more personalized treatment approaches.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume